
8-Cyclopentyl-1,3-dipropylxanthine
概要
説明
8-Cyclopentyl-1,3-dipropylxanthine is a chemical compound known for its role as a potent and selective antagonist for the adenosine A1 receptor . This compound has been extensively studied for its pharmacological properties and its potential therapeutic applications. It is a xanthine derivative and has been used in various scientific research studies to understand the function of adenosine receptors in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include xanthine derivatives and cyclopentyl groups.
Cyclization: The cyclopentyl group is introduced into the xanthine structure through a cyclization reaction. This step requires specific reaction conditions, including the use of catalysts and solvents to facilitate the cyclization process.
Propylation: The introduction of propyl groups at the 1 and 3 positions of the xanthine ring is achieved through a propylation reaction. This step involves the use of propyl halides and appropriate bases to ensure the selective substitution at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for quality control and standardization to ensure consistency in the final product .
化学反応の分析
Types of Reactions
8-Cyclopentyl-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halides and bases are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
科学的研究の応用
Adenosine A1 Receptor Antagonism
DPCPX's primary application lies in its role as an adenosine A1 receptor antagonist. This receptor is involved in numerous physiological processes, including:
- Regulation of Sleep : DPCPX has been studied for its effects on sleep regulation, potentially offering insights into treatments for sleep disorders.
- Respiratory Function : Research indicates that antagonism of the A1 receptor can influence respiratory activity, making DPCPX a candidate for studies on respiratory diseases .
Phosphodiesterase Inhibition
In addition to its receptor antagonism, DPCPX exhibits phosphodiesterase (PDE) inhibitory properties. It is particularly noted for its ability to inhibit PDE4, which is relevant in:
- Inflammatory Diseases : PDE4 inhibitors are being explored for their anti-inflammatory effects, suggesting that DPCPX may have therapeutic potential in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Behavioral Studies
DPCPX has been utilized in various behavioral studies to assess its impact on neurotransmitter systems. Notable findings include:
- Interaction with Hallucinogens : Studies have shown that DPCPX can enhance the behavioral effects of hallucinogens by modulating serotonin receptors .
- Dopamine Release : The compound has been linked to increased dopamine release in response to certain stimuli, indicating its potential role in addiction research .
Cancer Research
Recent studies have highlighted the potential anti-cancer properties of DPCPX. Its ability to inhibit A1 receptors may contribute to:
- Tumor Growth Suppression : Research indicates that DPCPX can affect tumor microenvironments and inhibit cancer cell proliferation .
- Combination Therapies : The compound is being investigated in combination with other therapeutic agents to enhance anti-cancer efficacy .
Case Studies and Experimental Findings
作用機序
The primary mechanism of action of 8-Cyclopentyl-1,3-dipropylxanthine involves its antagonistic effect on the adenosine A1 receptor. By binding to this receptor, the compound inhibits the action of adenosine, a neurotransmitter that plays a crucial role in regulating various physiological processes. This inhibition leads to a range of effects, including modulation of neurotransmitter release, regulation of cardiovascular function, and potential therapeutic benefits in conditions such as epilepsy and ischemia .
類似化合物との比較
Similar Compounds
1,3-Dipropyl-8-cyclopentylxanthine: Another xanthine derivative with similar properties but different substitution patterns.
8-Cyclopentyl-1,3-dimethylxanthine: A compound with similar cyclopentyl substitution but different alkyl groups at the 1 and 3 positions.
8-Cyclopentyl-1,3-diethylxanthine: Similar structure with ethyl groups instead of propyl groups
Uniqueness
8-Cyclopentyl-1,3-dipropylxanthine is unique due to its high selectivity for the adenosine A1 receptor and its potent antagonistic effects. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other xanthine derivatives .
生物活性
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent antagonist of the adenosine A1 receptor, which plays a significant role in various physiological processes including neurotransmission and cardiovascular function. This compound has garnered attention in pharmacological research for its potential therapeutic applications in conditions such as ischemia, neurodegenerative diseases, and circadian rhythm disorders.
DPCPX selectively inhibits the adenosine A1 receptor, leading to increased neuronal excitability and modulation of neurotransmitter release. It has been shown to block the effects of adenosine, a nucleoside that typically has inhibitory effects on neuronal activity. By antagonizing this receptor, DPCPX can counteract the depressant effects of adenosine on synaptic transmission and neuronal firing rates.
Circadian Rhythm Modulation
A study examined the role of DPCPX in modulating circadian rhythms in hamsters. It was found that systemic administration of DPCPX significantly blocked the phase-adjusting effects of light on the circadian clock, indicating its role in regulating circadian rhythms via A1 receptor antagonism. Specifically, it was shown that DPCPX could prevent light-induced phase advances in activity rhythms, suggesting its potential utility in treating circadian rhythm disorders .
Cystic Fibrosis Research
In research involving cystic fibrosis (CF), DPCPX was utilized to study its effects on CF bronchial epithelial cells. The compound influenced ion transport mechanisms by modulating CFTR (cystic fibrosis transmembrane conductance regulator) activity. Notably, DPCPX's role as an A1 receptor antagonist was linked to alterations in cellular responses that could impact therapeutic strategies for CF .
Data Tables
Case Study 1: Circadian Rhythm
In a controlled experiment with hamsters, researchers administered varying doses of DPCPX to observe its effects on circadian rhythm adjustments to light exposure. Results indicated that higher doses effectively blocked the expected phase shifts induced by light, demonstrating the compound's capacity to alter biological clock responses through adenosine receptor antagonism .
Case Study 2: Cystic Fibrosis Treatment
In vitro studies using CF bronchial epithelial cell lines treated with DPCPX revealed significant changes in chloride ion transport mechanisms. These findings suggest that DPCPX may provide insights into novel treatment pathways for managing symptoms associated with cystic fibrosis by enhancing CFTR functionality through A1 receptor modulation .
特性
IUPAC Name |
8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDFADSZUINTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144706 | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102146-07-6 | |
Record name | DPCPX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102146-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-cyclopentyl-1,3-dipropylxanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Cyclopentyl-1,3-dipropylxanthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。